N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-[5-(substituted)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylsulfanylpropanamide
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide
Uniqueness
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its specific structural features, such as the cyclohexanecarboxamide moiety, which may confer distinct biological and chemical properties compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C12H19N3O2S |
---|---|
Molecular Weight |
269.37 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C12H19N3O2S/c1-2-17-8-10-14-15-12(18-10)13-11(16)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,13,15,16) |
InChI Key |
HKJFICMLDMCQFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
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